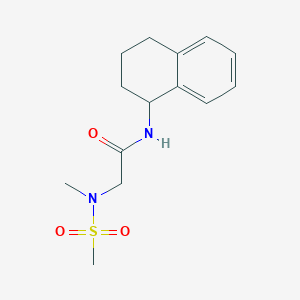![molecular formula C12H13N5OS B6075904 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic benefits in various diseases.
Mechanism of Action
1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol selectively inhibits the activity of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in preclinical models. Inhibition of BTK by TAK-659 has been shown to reduce the proliferation of B-cells and induce apoptosis in B-cell malignancies. In addition, TAK-659 has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol in lab experiments include its selectivity for BTK and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential off-target effects.
Future Directions
There are several future directions for the research on 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol. One direction is to investigate its efficacy in combination with other therapies in the treatment of B-cell malignancies and autoimmune diseases. Another direction is to explore the potential of this compound in the treatment of other diseases that involve B-cell activation and proliferation. Additionally, the development of more selective and less toxic BTK inhibitors is an area of active research.
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. Its selectivity for BTK makes it a promising candidate for further research, but its toxicity and potential off-target effects should be taken into consideration. Future research should focus on investigating its efficacy in combination with other therapies and exploring its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol has been reported in the scientific literature. The synthesis involves the reaction of 2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol with 1-methylimidazole in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
The therapeutic potential of 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol has been studied in various diseases. BTK inhibitors, such as TAK-659, have been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). These inhibitors have also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-(1-methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-17-4-3-13-11(17)9(18)6-14-10-8-2-5-19-12(8)16-7-15-10/h2-5,7,9,18H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLMMILLBQTJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CNC2=C3C=CSC3=NC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6075823.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-phenoxypropanamide](/img/structure/B6075824.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
![5-[4-(dimethylamino)benzylidene]-2-[(2-ethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6075847.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)